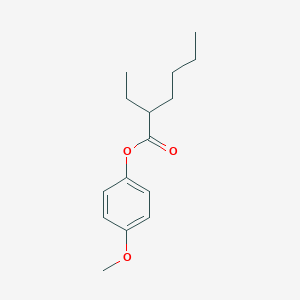

4-Methoxyphenyl 2-ethylhexanoate

Description

4-Methoxyphenyl 2-ethylhexanoate is an ester compound comprising a 4-methoxyphenyl group linked via an ester bond to 2-ethylhexanoic acid. Esters of 4-methoxyphenyl and 2-ethylhexanoate are typically used in pharmaceuticals, polymer catalysis, and organic synthesis due to their stability and tunable reactivity . For instance, metal 2-ethylhexanoates (e.g., cerium or tin derivatives) are widely employed as polymerization catalysts , while 4-methoxyphenyl-containing esters often serve as intermediates in drug synthesis .

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-ethylhexanoate |

InChI |

InChI=1S/C15H22O3/c1-4-6-7-12(5-2)15(16)18-14-10-8-13(17-3)9-11-14/h8-12H,4-7H2,1-3H3 |

InChI Key |

GNPJCHNALOHFRW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCC(CC)C(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: 4-Methoxyphenyl Esters

Compounds sharing the 4-methoxyphenyl ester motif exhibit variations in solubility, stability, and biological activity based on their alkyl/aryl substituents. Key examples include:

- Synthesis Routes : Many 4-methoxyphenyl esters are synthesized via condensation reactions (e.g., in xylene under nitrogen) or cross-coupling methods like Suzuki-Miyaura reactions (e.g., using Pd(PPh₃)₄ catalysts) . These methods often yield moderate-to-high purity products (77–85% yields) .

- Stability: Esters like methyl 2-methoxy-4-[(4-methoxyphenyl)amino]benzoate are stable under standard conditions but may hydrolyze in acidic/basic environments, similar to 4-methoxybenzyl alcohol .

2-Ethylhexanoate Derivatives

Metal salts of 2-ethylhexanoic acid are critical in industrial applications:

- Functional Differences: Unlike 4-methoxyphenyl 2-ethylhexanoate, metal derivatives act as Lewis acid catalysts, accelerating reactions like foam polymerization . Their ionic nature contrasts with the covalent ester structure of the target compound, leading to divergent reactivity and applications.

Research Findings and Data

Physicochemical Properties

- Solubility: 4-Methoxyphenyl esters are generally lipophilic, with solubility enhanced by polar substituents (e.g., amide groups in ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate) .

- Thermal Stability: Metal 2-ethylhexanoates decompose at high temperatures (>150°C), whereas organic esters (e.g., methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate) remain stable up to ~117°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.